6-Bromo-1-ethyl-3-methyl-1H-indazole 6-Bromo-1-ethyl-3-methyl-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1214900-39-6
VCID: VC0170978
InChI: InChI=1S/C10H11BrN2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12-13/h4-6H,3H2,1-2H3
SMILES: CCN1C2=C(C=CC(=C2)Br)C(=N1)C
Molecular Formula: C10H11BrN2
Molecular Weight: 239.116

6-Bromo-1-ethyl-3-methyl-1H-indazole

CAS No.: 1214900-39-6

Cat. No.: VC0170978

Molecular Formula: C10H11BrN2

Molecular Weight: 239.116

* For research use only. Not for human or veterinary use.

6-Bromo-1-ethyl-3-methyl-1H-indazole - 1214900-39-6

Specification

CAS No. 1214900-39-6
Molecular Formula C10H11BrN2
Molecular Weight 239.116
IUPAC Name 6-bromo-1-ethyl-3-methylindazole
Standard InChI InChI=1S/C10H11BrN2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12-13/h4-6H,3H2,1-2H3
Standard InChI Key GCPYHBVIKOUKNM-UHFFFAOYSA-N
SMILES CCN1C2=C(C=CC(=C2)Br)C(=N1)C

Introduction

Chemical Identity and Properties

6-Bromo-1-ethyl-3-methyl-1H-indazole (CAS No: 1214900-39-6) is characterized by its distinct molecular structure that includes three key substituents on an indazole core: a bromine atom at the 6-position, an ethyl group at the nitrogen in position 1, and a methyl group at position 3. This specific substitution pattern contributes to its chemical behavior and potential pharmacological profile.

Basic Chemical Data

The fundamental chemical properties of 6-Bromo-1-ethyl-3-methyl-1H-indazole are summarized in the following table:

PropertyValue
CAS Number1214900-39-6
Molecular FormulaC10H11BrN2
Molecular Weight239.116 g/mol
IUPAC Name6-bromo-1-ethyl-3-methylindazole
Standard InChIInChI=1S/C10H11BrN2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12-13/h4-6H,3H2,1-2H3
Standard InChIKeyGCPYHBVIKOUKNM-UHFFFAOYSA-N
SMILES NotationCCN1C2=C(C=CC(=C2)Br)C(=N1)C
PubChem Compound ID59276343

Structural Characteristics

The structural features of 6-Bromo-1-ethyl-3-methyl-1H-indazole include:

  • A bicyclic indazole core consisting of a benzene ring fused to a pyrazole ring

  • A bromine atom at the 6-position of the benzene portion

  • An ethyl group (C2H5) attached to the N1 position of the pyrazole ring

  • A methyl group (CH3) at position 3 of the pyrazole ring

These substitutions create a unique electronic distribution and steric environment that influence the compound's reactivity, stability, and potential interactions with biological targets.

Chemical Reactivity Profile

The reactivity of 6-Bromo-1-ethyl-3-methyl-1H-indazole is largely governed by its structural features, particularly the presence of the bromine atom, which serves as a versatile handle for further transformations.

Nucleophilic Substitution

The bromine at the 6-position can undergo various nucleophilic aromatic substitution reactions, though these may require activating conditions due to the electron-rich nature of the indazole ring.

Cross-Coupling Reactions

The bromine substituent makes 6-Bromo-1-ethyl-3-methyl-1H-indazole an excellent candidate for various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Stille coupling with organostannanes

  • Sonogashira coupling with terminal alkynes

  • Heck reactions with alkenes

These transformations provide valuable routes to more complex derivatives with potential biological activities.

N-Dealkylation and Realkylation

Applications in Research and Industry

6-Bromo-1-ethyl-3-methyl-1H-indazole has potential applications in various scientific and industrial contexts, reflecting its unique structural and chemical properties.

Medicinal Chemistry Applications

In medicinal chemistry, this compound may serve as:

  • A building block for the development of novel therapeutic agents

  • An intermediate in the synthesis of more complex bioactive molecules

  • A probe compound for studying specific biological pathways or targets

Synthetic Applications

The compound's reactivity profile makes it valuable in organic synthesis as:

  • A versatile intermediate for constructing more complex heterocyclic systems

  • A substrate for developing and optimizing new synthetic methodologies

  • A model compound for studying the reactivity of substituted indazoles

Industrial Relevance

In industrial settings, 6-Bromo-1-ethyl-3-methyl-1H-indazole may be employed in:

  • The development of specialized materials with unique properties

  • The creation of advanced chemical reagents for specific applications

  • The formulation of reference standards for analytical chemistry and quality control

Analytical Characterization

Proper identification and characterization of 6-Bromo-1-ethyl-3-methyl-1H-indazole typically involve multiple analytical techniques that provide complementary information about its structure and properties.

Spectroscopic Analysis

Key spectroscopic methods for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide essential information about the carbon and hydrogen framework

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups and structural features

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns characteristic of the indazole structure with its specific substitution pattern

  • UV-Visible Spectroscopy: Offers insights into the electronic properties of the conjugated ring system

Chromatographic Methods

Chromatographic techniques commonly used for purity assessment and identification include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), particularly when coupled with mass spectrometry

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary analysis

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